molecular formula C10H20N2O2 B1438497 4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol CAS No. 1170839-42-5

4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol

Cat. No.: B1438497
CAS No.: 1170839-42-5
M. Wt: 200.28 g/mol
InChI Key: KXIIHPRGDRHZGD-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a tetrahydrofuran-3-ol scaffold, a structure recognized as a valuable intermediate in the synthesis of various active pharmaceutical ingredients . This particular scaffold is present in retroviral drugs, and derivatives like 3-aminotetrahydrofuran and tetrahydrofuran-3-one, which can be synthesized from the 3-hydroxytetrahydrofuran precursor, are utilized in the development of other drug substances . The compound also contains a 4-ethylpiperazine moiety. The piperazine functional group is a common and privileged structure in drug discovery, frequently found in compounds investigated for their activity on various biological targets, including the central nervous system . Piperazine derivatives have been explored as potent and selective antagonists for opioid receptor subtypes, which are G-protein coupled receptors (GPCRs), indicating the potential of such chemotypes in neuroscience and pharmacology research . As a small molecule building block, this compound can be utilized in the development of novel therapeutic agents and in the construction of more complex structures, such as those found in peptide mimetics. The synthesis of peptides and peptide-like molecules often relies on efficient coupling reagents to form amide bonds, a fundamental reaction in constructing biologically active molecules . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-11-3-5-12(6-4-11)9-7-14-8-10(9)13/h9-10,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIIHPRGDRHZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem Asymmetric Michael Addition–Elimination Reaction

One of the primary methods for synthesizing this compound involves a tandem asymmetric Michael addition–elimination reaction starting from a chiral synthon 3,4-dichloro-5-(S)-(l-menthyloxy)-2(5H)-furanone and 1-ethylpiperazine in the presence of potassium fluoride.

  • Procedure:

    • The precursor 3,4-dichloro-5-(S)-(l-menthyloxy)-2(5H)-furanone (2.0 mmol) and potassium fluoride (6.0 mmol) are dissolved in absolute tetrahydrofuran (2.0 mL) under nitrogen atmosphere.
    • A tetrahydrofuran solution of 1-ethylpiperazine (3.0 mmol) is added.
    • The reaction mixture is stirred at room temperature for 24 hours.
    • After completion, solvents are removed under reduced pressure.
    • The residual solid is dissolved in dichloromethane for further purification.
  • Mechanistic Insight:

    • The reaction proceeds via Michael addition of the nucleophilic nitrogen of 1-ethylpiperazine to the electrophilic furanone ring, followed by elimination to afford the substituted tetrahydrofuran-3-ol structure.
    • The product features four chiral centers and adopts a planar five-membered furanone ring with chair conformations in the six-membered rings.
  • Yields and Purity:

    • The method yields the target compound with high stereoselectivity and purity.
  • Reference: This method was detailed in a 2010 study focusing on the crystal structure and synthesis of related compounds.

Synthesis of the Tetrahydrofuran Core via Cyclization of Butanetriol

The tetrahydrofuran ring bearing a hydroxy group at position 3 can be prepared through cyclization of 1,2,4-butanetriol under acidic conditions:

  • Procedure:

    • 1,2,4-Butanetriol is cyclized at high temperature (150°C to 200°C, preferably 160°C to 180°C) in the presence of a strong acid catalyst such as p-toluenesulfonic acid (PTSA).
    • This cyclization yields S-(3)-hydroxy tetrahydrofuran, a key intermediate.
  • Reduction Step:

    • The precursor butanetriol can be synthesized from L-malic acid derivatives via a novel reduction system using LiCl/borohydride in lower alcohol solvents.
    • This approach avoids hazardous reagents like lithium aluminum hydride, making it safer and more suitable for scale-up.
  • Advantages:

    • The method uses inexpensive, readily available raw materials.
    • Post-treatment involves inorganic acids without the need for Soxhlet extraction, facilitating large-scale production.
  • Reference: This method was patented and described for efficient and scalable synthesis of S-(3)-hydroxy tetrahydrofuran.

Nucleophilic Substitution in Tetrahydrofuran Derivatives Using Secondary Amines

Another synthetic approach involves nucleophilic displacement reactions where a halogenated tetrahydrofuran derivative is reacted with 1-ethylpiperazine:

  • Procedure:

    • A halogenated intermediate (e.g., chloro-substituted tetrahydrofuran) is suspended in dry tetrahydrofuran.
    • 1-Ethylpiperazine is added, and the mixture is stirred at 55–60°C for 2 hours.
    • After reaction completion (monitored by TLC), the solvent is evaporated, and the product is isolated by recrystallization.
  • Mechanistic Insight:

    • The nucleophilic nitrogen of the piperazine ring displaces the halogen atom, forming the C–N bond at the tetrahydrofuran ring.
  • Reference: Similar protocols have been employed in the synthesis of related heterocyclic compounds.

Summary Table of Preparation Methods

Method No. Synthetic Step Key Reagents/Conditions Temperature Yield & Notes Reference
1 Tandem Michael Addition-Elimination 3,4-Dichloro-5-(S)-(l-menthyloxy)-furanone, 1-ethylpiperazine, KF, THF Room temp, 24 h High stereoselectivity, pure product
2 Cyclization of 1,2,4-butanetriol 1,2,4-Butanetriol, PTSA (acid catalyst) 150–200°C Suitable for scale-up, inexpensive raw materials
3 Oxidation of 3-hydroxy tetrahydrofuran TEMPO, TCCA, dichloromethane/ethyl acetate −20°C to 40°C High yield, environmentally friendly
4 Nucleophilic substitution on halogenated THF Halogenated THF derivative, 1-ethylpiperazine, THF 55–60°C, 2 h Efficient substitution, recrystallization step

Research Findings and Notes

  • The tandem Michael addition-elimination route offers a highly stereoselective synthesis with control over chiral centers, important for pharmaceutical applications.
  • Cyclization of butanetriol under acidic conditions is a classical and scalable method to obtain the tetrahydrofuran core with a hydroxyl group at the 3-position.
  • The oxidation of 3-hydroxy tetrahydrofuran to 3-oxo tetrahydrofuran using TEMPO/TCCA is a mild, green chemistry approach that avoids heavy metals and toxic by-products.
  • Nucleophilic substitution reactions on halogenated tetrahydrofuran derivatives with secondary amines like 1-ethylpiperazine provide a straightforward route to install the piperazine moiety.
  • The combination of these methods enables flexible synthetic strategies depending on available starting materials and desired scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Cancer Research

The compound has been investigated for its potential role in cancer treatment, particularly through its interactions with fibroblast growth factor (FGF) signaling pathways. Aberrant activation of these pathways is associated with various cancers, including hepatocellular carcinoma (HCC). Research has shown that derivatives of 4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol can act as selective inhibitors of FGF receptors (FGFRs), demonstrating IC50 values in the nanomolar range against FGFR1, 2, and 4. These findings suggest that the compound could be developed into a targeted therapy for FGF-dependent tumors .

Neuropharmacology

The piperazine structure is known for its versatility in developing neuroactive compounds. Studies indicate that derivatives of this compound exhibit potential as atypical dopamine transporter inhibitors, which may have implications for treating neuropsychiatric disorders. The ability to modulate neurotransmitter systems could position these compounds as candidates for further development in treating conditions such as depression and anxiety .

Chemical Probes in Biological Studies

This compound has also been utilized as a chemical probe to study biological pathways. Its application in high-throughput screening (HTS) has led to the identification of novel therapeutic targets, particularly in cancer biology. For instance, modifications to this compound have been shown to inhibit transcription factors involved in tumor progression, providing insights into the molecular mechanisms underpinning cancer cell survival and proliferation .

Case Studies

Study Objective Findings
Study on FGFR InhibitionInvestigate the efficacy of derivatives against FGFRsIdentified potent inhibitors with IC50 values <10 nM, showing promise for HCC treatment
Neuropharmacological AssessmentEvaluate effects on dopamine transportersDemonstrated significant inhibition of dopamine reuptake, suggesting potential for mood disorder therapies
Chemical Probe DevelopmentExplore interactions with transcription factorsRevealed modulation of HSF1 pathway, indicating potential for targeted cancer therapies

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol with three analogs:

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Predicted logP Solubility (Water)
This compound Tetrahydrofuran ~186.25* 3-OH, 4-ethylpiperazine 0.8–1.2 High
[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanol Benzene 238.3 3-F, 4-ethylpiperazine, CH2OH 1.5–2.0 Moderate
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Cyclopentane ~619.6 CF3, isopropyl, pyran-4-amine 3.0–3.5 Low
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine ~390.4 Fmoc-protected, acetic acid 1.0–1.5 Moderate

*Calculated based on formula C9H19N2O2.

Key Observations:

  • Polarity and Solubility: The hydroxyl group in the target compound enhances water solubility compared to aromatic analogs like [4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanol, which has higher logP due to the benzene ring and fluorine substituent .
  • Lipophilicity: The trifluoromethyl group in the cyclopentane derivative significantly increases logP, reducing aqueous solubility but improving membrane permeability.
  • Synthetic Utility: The Fmoc-protected piperazine derivative is designed for solid-phase peptide synthesis, highlighting the adaptability of piperazine in diverse chemical contexts.

Biological Activity

4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, covering its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring with an ethylpiperazine substituent, which may influence its biological interactions. The presence of hydroxyl and piperazine groups suggests potential for various interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes in the body. Its structure allows it to potentially modulate neurotransmitter systems or act as an inhibitor for certain enzymatic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains using methods such as the agar disc-diffusion technique. The results suggest that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Compound A (similar structure)Escherichia coli200 nM
Compound B (similar structure)Pseudomonas aeruginosa140 nM

Neuropharmacological Effects

Piperazine derivatives, including this compound, have been studied for their effects on neurotransmitter systems. Some studies suggest that these compounds may inhibit acetylcholinesterase, which could have implications for treating neurodegenerative diseases.

Case Studies

Research has highlighted the potential of piperazine derivatives in drug development:

  • Study on Acetylcholinesterase Inhibition : A virtual screening study found that certain piperazine derivatives effectively bind to acetylcholinesterase at both peripheral and catalytic sites, suggesting a mechanism for enhancing cognitive function or treating conditions like Alzheimer's disease .
  • Antimicrobial Efficacy : In a comparative study, derivatives similar to this compound were tested against multiple bacterial strains. The results showed potent activity against resistant strains such as MRSA, highlighting their potential in antibiotic development .

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol?

Synthesis typically involves nucleophilic substitution or coupling reactions between tetrahydrofuran derivatives and ethylpiperazine moieties. A common approach includes:

  • Stepwise functionalization : Introducing the ethylpiperazine group via Mitsunobu or SN2 reactions under anhydrous conditions, followed by hydroxyl protection/deprotection to preserve stereochemistry .
  • Purification : Use silica gel chromatography (ethyl acetate/methanol gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) .

Q. How is the stereochemistry and structural integrity of this compound validated?

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve atomic coordinates. Validate using the Flack parameter (x) to confirm enantiopurity, particularly for non-centrosymmetric crystals .
  • NMR spectroscopy : 1H/13C NMR (600 MHz, DMSO-d6) to confirm substituent positions. Key signals include δ ~3.5–4.0 ppm (tetrahydrofuran oxygen-proximal protons) and δ ~2.5–3.0 ppm (piperazine N–CH2 groups) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats. Use fume hoods for weighing or solvent-based work .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential irritant properties .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R1 convergence (<5%) and Δ/σ(max) < 0.001 .
  • Disordered moieties : Apply PART/SUMP restraints for flexible groups (e.g., ethylpiperazine side chains). Refine occupancy ratios using SQUEEZE (PLATON) to account for solvent voids .

Q. How should conflicting data in enantiomorph-polarity determination be resolved?

  • Parameter selection : Prefer Flack’s x over Rogers’ η for non-centrosymmetric structures. The x parameter minimizes false chirality assignments in near-centrosymmetric cases .
  • Validation : Cross-check using Bayesian statistics (e.g., Hooft y) in Olex2 or PLATON. Confirm with anomalous dispersion effects (if heavy atoms are present) .

Q. What biomimetic or pharmaceutical applications are supported by its structural features?

  • Drug candidate scaffolding : The ethylpiperazine-tetrahydrofuran core mimics bioactive scaffolds in kinase inhibitors. Its hydroxyl group enables hydrogen bonding with target proteins (e.g., ATP-binding pockets) .
  • Prodrug derivatization : Acylation of the hydroxyl group enhances bioavailability. Test hydrolytic stability in simulated gastric fluid (pH 2.0, 37°C) to assess release kinetics .

Methodological Notes

  • Software : Use SHELX (refinement), ORTEP-3 (visualization), and Mercury (interaction analysis) .
  • Data validation : Cross-reference Cambridge Structural Database (CSD) entries for analogous compounds to verify bond lengths/angles .

This FAQ synthesizes evidence from crystallographic software documentation, safety guidelines, and pharmacological studies, avoiding non-academic sources. For reproducibility, all methods include software commands or experimental parameters.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol
Reactant of Route 2
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4-(4-Ethylpiperazin-1-yl)tetrahydrofuran-3-ol

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